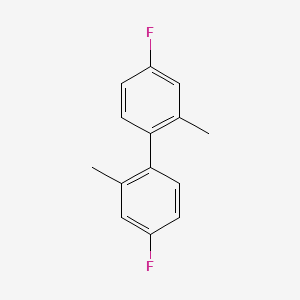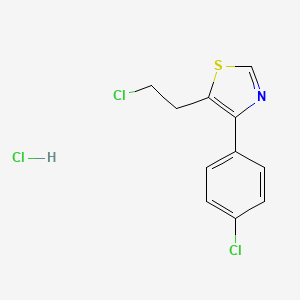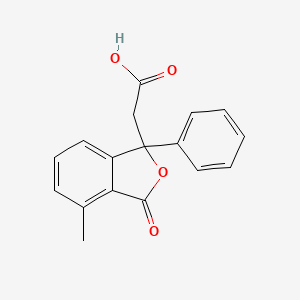
Sodium;prop-2-enenitrile;prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;prop-2-enenitrile;prop-2-enoate: is a compound that combines the properties of acrylonitrile and sodium acrylate. Sodium acrylate, or sodium prop-2-enoate, is a sodium salt of acrylic acid, known for its superabsorbent properties and applications in consumer products like diapers and water-absorbing polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acrylonitrile Production: Acrylonitrile is primarily produced through the ammoxidation of propylene, where propylene reacts with ammonia and oxygen in the presence of a catalyst to form acrylonitrile.
Sodium Acrylate Production: Sodium acrylate can be synthesized by neutralizing acrylic acid with sodium hydroxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Polymerization: Both acrylonitrile and sodium acrylate undergo polymerization reactions. .
Substitution Reactions: Acrylonitrile can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used for the polymerization of acrylonitrile and sodium acrylate.
Substitution: Sodium cyanide is often used in substitution reactions involving acrylonitrile.
Major Products:
Polyacrylonitrile: Formed from the polymerization of acrylonitrile.
Sodium Polyacrylate: Formed from the polymerization of sodium acrylate.
Scientific Research Applications
Chemistry:
Polymer Science: Sodium polyacrylate is used in the development of superabsorbent polymers for various applications.
Biology and Medicine:
Biomedical Applications: Sodium polyacrylate is used in wound dressings and drug delivery systems due to its biocompatibility and absorbent properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Polymerization Mechanism: The polymerization of acrylonitrile and sodium acrylate involves the formation of free radicals, which initiate the chain reaction leading to the formation of long polymer chains
Absorption Mechanism: Sodium polyacrylate absorbs water through hydrogen bonding and ionic interactions, leading to the formation of a gel-like structure.
Comparison with Similar Compounds
Methacrylonitrile: Similar to acrylonitrile but with a methyl group attached to the carbon-carbon double bond.
Sodium Methacrylate: Similar to sodium acrylate but with a methyl group attached to the carbon-carbon double bond.
Uniqueness:
Properties
CAS No. |
27638-19-3 |
|---|---|
Molecular Formula |
C6H6NNaO2 |
Molecular Weight |
147.11 g/mol |
IUPAC Name |
sodium;prop-2-enenitrile;prop-2-enoate |
InChI |
InChI=1S/C3H3N.C3H4O2.Na/c1-2-3-4;1-2-3(4)5;/h2H,1H2;2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI Key |
LLASMQXYSVHCMV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC#N.C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


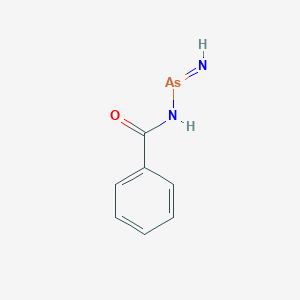
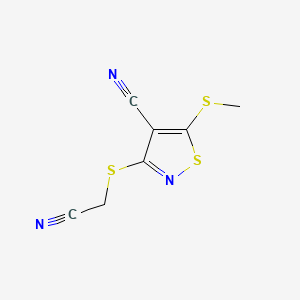
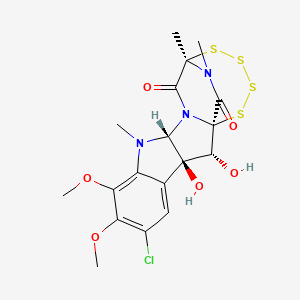

![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
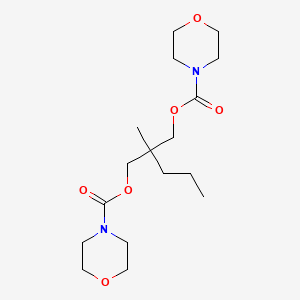
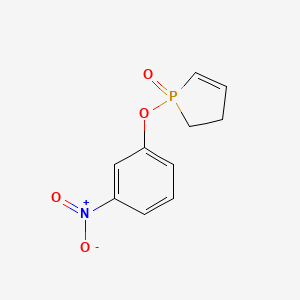
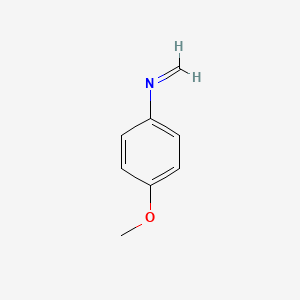

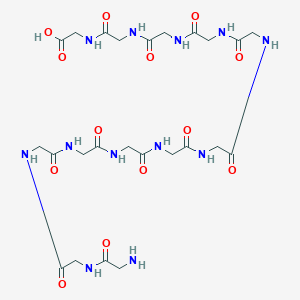
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
